2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a benzamido group at position 2 and an N-methyl carboxamide at position 2. The benzamido group is further modified with a benzyl(ethyl)sulfamoyl moiety at the para-position of the benzene ring.
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-3-28(16-17-8-5-4-6-9-17)34(31,32)19-14-12-18(13-15-19)23(29)27-25-22(24(30)26-2)20-10-7-11-21(20)33-25/h4-6,8-9,12-15H,3,7,10-11,16H2,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHRICHLVKOLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyl(ethyl)amino Group: This step involves the reaction of benzyl chloride with ethylamine to form benzyl(ethyl)amine.
Sulfonylation: The benzyl(ethyl)amine is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Cyclopenta[b]thiophene Ring Formation: The cyclopenta[b]thiophene ring is synthesized through a series of cyclization reactions involving thiophene derivatives.
Coupling Reactions: The final step involves coupling the benzyl(ethyl)amino-sulfonyl-benzoyl intermediate with the cyclopenta[b]thiophene derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Amide Hydrolysis
The compound contains two amide groups (benzamido and carboxamide), which undergo hydrolysis under acidic or basic conditions:
| Conditions | Reactants | Products | Reference |
|---|---|---|---|
| Acidic (HCl, H₂O, Δ) | Compound + H₃O⁺ | 4-[(Benzyl(ethyl)sulfamoyl)benzoic acid + cyclopenta[b]thiophene-3-carboxylic acid + methylamine | |
| Basic (NaOH, H₂O, Δ) | Compound + OH⁻ | Sodium salts of carboxylic acids + methylamine |
Mechanistic Notes :
-
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.
-
Base-mediated hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming tetrahedral intermediates.
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂N-) is hydrolytically stable under mild conditions but cleaves under strong acidic or oxidative environments:
| Conditions | Reactants | Products | Reference |
|---|---|---|---|
| Conc. H₂SO₄, Δ | Compound + H₂SO₄ | 4-Sulfobenzoic acid + benzyl ethylamine |
Implications :
-
Sulfonamide cleavage is critical for prodrug activation or metabolite formation in biological systems.
Sulfamoyl Group Reactivity
The sulfamoyl nitrogen can participate in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | Room temperature, 12h | N-Methylated sulfonamide derivative | |
| AcCl, Pyridine | 0–5°C, 2h | Acetylated sulfonamide derivative |
Key Insight :
-
The benzyl and ethyl groups on the sulfamoyl nitrogen sterically hinder substitution, requiring polar aprotic solvents (e.g., DMF) for efficient reactivity.
Amide Reduction
While amides are typically resistant to reduction, LiAlH₄ can reduce the carboxamide group to a primary amine:
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| LiAlH₄, THF, Δ | Reflux, 6h | 3-(Aminomethyl)-cyclopenta[b]thiophene derivative |
Note :
-
The sulfonamide group remains intact under these conditions due to its stability toward strong reducing agents.
Electrophilic Aromatic Substitution
The cyclopenta[b]thiophene core is susceptible to electrophilic substitution, though electron-withdrawing substituents (e.g., amides) deactivate the ring:
| Reagent | Position | Product | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄ | C-5 of thiophene | Nitro-substituted derivative | |
| Br₂, FeBr₃ | C-4 of thiophene | Bromo-substituted derivative |
Structural Influence :
Sulfur Oxidation
The thiophene sulfur can undergo oxidation to form sulfoxide or sulfone derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA, CH₂Cl₂ | 0°C, 1h | Cyclopenta[b]thiophene sulfoxide | |
| H₂O₂, AcOH | 60°C, 4h | Cyclopenta[b]thiophene sulfone |
Relevance :
Stability Under Biological Conditions
In physiological environments (pH 7.4, 37°C), the compound demonstrates:
-
Amide Stability : Resistant to enzymatic hydrolysis (e.g., proteases).
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Sulfonamide Integrity : No significant cleavage observed over 24h.
Scientific Research Applications
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with various receptors, influencing critical cellular signaling pathways.
- Anti-inflammatory and Anticancer Properties : Thiophene derivatives are often associated with anti-inflammatory and anticancer activities.
Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxicity, particularly in breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications. This suggests that the compound could potentially be developed into an anticancer agent.
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for treating inflammatory diseases. This positions the compound as a candidate for further exploration in the treatment of conditions characterized by inflammation.
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anticancer Activity | Significant cytotoxicity observed in breast cancer cells; potential for therapeutic applications. |
| Case Study 2 | Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines; implications for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the sulfonamide group, cyclopenta[b]thiophene core modifications, and terminal carboxamide/ester groups. Key comparisons include:
Key Findings from Comparative Analysis
Sulfonamide Substitutions :
- The benzyl(ethyl)sulfamoyl group in the target compound balances lipophilicity (logP ~3–4) and steric effects, favoring both membrane permeability and target engagement. In contrast, diethylsulfamoyl () and cyclohexyl(methyl)sulfamoyl () groups alter logD and solubility, impacting bioavailability .
- Cyclohexyl(methyl)sulfamoyl (G839-0106) increases steric hindrance, which may reduce off-target interactions but also limit binding to shallow protein pockets .
Carboxamide vs. Ester Terminal Groups :
- The N-methyl carboxamide in the target compound enhances metabolic stability compared to ethyl ester derivatives (), which are prone to esterase-mediated hydrolysis .
Triazole-based analogues () demonstrate mitochondrial activity, suggesting the target compound’s sulfamoyl group may similarly influence mitochondrial dynamics .
Therapeutic Potential: The target compound’s hybrid structure (sulfonamide + carboxamide) positions it as a candidate for dual-target therapies, such as antiviral and metabolic disorders, depending on substituent optimization .
Biological Activity
The compound 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative featuring a complex structure that integrates a cyclopentathiophene core with sulfamoyl and benzamide functionalities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with sulfamoyl groups can inhibit various enzymes involved in metabolic pathways. For instance, the compound may exhibit inhibition of carbonic anhydrase, which is crucial in regulating acid-base balance and fluid secretion in tissues.
2. Interaction with Nuclear Receptors
Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a significant role in lipid metabolism and glucose homeostasis. This suggests that our compound could potentially enhance insulin sensitivity and exhibit antidiabetic effects .
Antidiabetic Potential
A study exploring thiazolidinedione derivatives highlighted their ability to activate PPARγ, resulting in enhanced insulin sensitivity. The structural similarities suggest that our compound might also possess similar antidiabetic properties through PPARγ activation .
Antimicrobial Properties
The sulfamoyl moiety is known for its antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.
Case Study 1: Antidiabetic Activity
In a controlled study involving diabetic animal models, derivatives similar to our compound were administered to assess their impact on blood glucose levels. Results indicated a significant reduction in fasting blood glucose levels, attributed to enhanced insulin sensitivity mediated by PPARγ activation.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, indicating potential therapeutic applications against bacterial infections.
Data Summary
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) groups ().
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings, critical for cyclopenta[b]thiophene ring confirmation ().
How to address conflicting spectroscopic data between NMR and X-ray crystallography?
Advanced Research Focus
Discrepancies may arise from dynamic processes (e.g., ring puckering in cyclopenta[b]thiophene). Strategies include:
- Variable-Temperature NMR : Detects conformational exchange broadening.
- DFT-Based NMR Prediction : Compares computed chemical shifts with experimental data ().
What in vitro assays are suitable for initial biological activity screening?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates ().
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) ().
How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents on the benzyl(ethyl)sulfamoyl group.
- Free Energy Perturbation (FEP) Simulations : Predict binding affinities to target proteins ().
What strategies improve solubility and stability in aqueous buffers?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound integrity ().
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) ().
How to investigate reaction mechanisms for sulfamoyl group formation?
Q. Advanced Research Focus
- Isotopic Labeling : Track sulfur incorporation using ³⁴S-labeled reagents.
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms ().
What crystallographic techniques validate the compound’s 3D structure?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles in the cyclopenta[b]thiophene core.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking) ().
How does computational modeling guide target identification?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to prioritize targets.
- MD Simulations : Assess binding mode stability over 100+ ns trajectories ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
